ETP 45835 dihydrochloride is a synthetic compound classified as a pyridine derivative. Its chemical structure is characterized by the presence of a pyrazole ring and a piperidine moiety, which contributes to its biological activity. This compound has garnered attention in scientific research, particularly for its role in modulating cellular pathways associated with various diseases, including metabolic disorders and obesity. ETP 45835 dihydrochloride functions as an inhibitor of the mitogen-activated protein kinase interacting serine/threonine kinase 1, which plays a crucial role in cellular signaling pathways.
ETP 45835 dihydrochloride is commercially available from various suppliers, including Merck Millipore and APExBIO. It is classified under medicinal preparations containing organic active ingredients, specifically within the category of heterocyclic compounds. The compound's chemical formula is , with a molecular weight of approximately 301.21 g/mol .
The synthesis of ETP 45835 dihydrochloride involves several steps that typically include the formation of the pyrazole and piperidine rings through condensation reactions. Specific methodologies may vary, but common techniques include:
The synthetic route requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure and purity of ETP 45835 dihydrochloride .
The molecular structure of ETP 45835 dihydrochloride consists of a piperidine ring attached to a pyrazole moiety. The specific arrangement of atoms allows for interactions with biological targets, particularly in signaling pathways.
ETP 45835 dihydrochloride primarily functions by inhibiting specific kinases involved in signal transduction pathways. Its mechanism includes:
The compound's effectiveness as an inhibitor can be evaluated through various biochemical assays that measure kinase activity and downstream effects on gene expression.
ETP 45835 dihydrochloride exerts its biological effects primarily through the inhibition of mitogen-activated protein kinase interacting serine/threonine kinase 1. This inhibition results in altered phosphorylation states of target proteins involved in cell growth and metabolism. Specifically:
ETP 45835 dihydrochloride has several scientific applications:
MAP kinase-interacting serine/threonine-protein kinases 1 and 2 (Mnk1/2) function as critical downstream effectors of the RAS/RAF/MEK/ERK and p38 MAPK signaling cascades. These kinases phosphorylate eukaryotic translation initiation factor 4E (eIF4E) specifically at serine 209 (Ser209), a post-translational modification that regulates the assembly of the eIF4F translation initiation complex without significantly impacting global protein synthesis. The Mnk/eIF4E axis exerts selective control over the translation of malignancy-associated mRNAs that frequently possess complex 5' untranslated regions (5'-UTRs), including those encoding oncoproteins involved in cell cycle progression, survival signaling, angiogenesis, and metastasis [3] [6] [9].
ETP-45835 dihydrochloride (chemical name: 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride) is a potent and selective small-molecule inhibitor of both Mnk1 and Mnk2 kinases. Biochemical characterization demonstrates IC₅₀ values of 575 nM for Mnk1 and 646 nM for Mnk2, indicating balanced inhibitory activity against both isoforms. The compound exhibits remarkable selectivity when profiled against a diverse panel of 24 additional protein kinases, including those positioned upstream in MAPK signaling pathways. This selectivity profile minimizes off-target effects and positions ETP-45835 as a valuable pharmacological tool for dissecting Mnk-specific functions [1] [2] [4]. Mechanistically, ETP-45835 functions by competitively inhibiting the ATP-binding site of Mnk kinases, thereby preventing the phosphorylation of their primary substrate, eIF4E. Treatment with ETP-45835 consistently reduces levels of phosphorylated eIF4E (p-eIF4E⁽ˢᵉʳ²⁰⁹⁾) in cancer cell lines, confirming its on-target mechanism of action and establishing it as a reliable modulator of this signaling node [4] [5].
Table 1: Biochemical and Pharmacological Profile of ETP-45835 Dihydrochloride
Property | Value | Measurement |
---|---|---|
Chemical Name | 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride | - |
Molecular Weight | 301.21 g/mol (dihydrochloride) | - |
CAS Number (Free base) | 794510-70-6 | - |
Mnk1 IC₅₀ | 575 nM | In vitro kinase assay |
Mnk2 IC₅₀ | 646 nM | In vitro kinase assay |
Selectivity | >10-fold against 24 other kinases | Selectivity panel |
Solubility | Soluble to 100 mM in water | - |
Purity | ≥99% (HPLC) | - |
Dysregulation of the Mnk/eIF4E axis is a recurrent feature across diverse human malignancies, contributing significantly to cancer initiation, progression, and therapeutic resistance. Elevated expression of Mnk1 and Mnk2, along with enhanced phosphorylation of eIF4E at Ser209, correlates strongly with aggressive disease phenotypes and poor clinical prognosis. For instance, phospho-eIF4E levels are markedly increased in lymphomas arising in Pten-/- mouse models and in human gliomas and ovarian cancers compared to normal tissues [3] [6] [9]. This dysregulation facilitates the translation of a specific subset of oncogenic mRNAs, including those encoding E2F1 (a master regulator of cell cycle progression), FOXM1 (a transcription factor promoting proliferation and stemness), and WEE1 (a kinase involved in G2/M checkpoint control). These proteins collectively drive uncontrolled proliferation, suppress apoptosis, and enhance DNA damage tolerance, creating a permissive environment for tumor growth and survival under stress conditions [6].
Genetic evidence compellingly demonstrates the oncogenic dependency of tumors on Mnk signaling. Mnk1/2 double knockout (Mnk-DKO) mice crossed with LckCrePtenflox/flox (tPten-/-) mice, a model of T-cell lymphoma, exhibited significantly delayed tumor incidence (median tumor-free survival: 94 days vs. ~70 days in controls; P = 0.005) and reduced tumor burden. While all mice eventually developed lymphomas, the absence of Mnk1/2 profoundly suppressed eIF4E phosphorylation within the tumors [3]. Similarly, stable shRNA-mediated knockdown of Mnk1 in the aggressive human glioma cell line U87MG dramatically impaired tumor formation upon xenotransplantation into immunocompromised mice. Beyond eIF4E phosphorylation, Mnk kinases influence other critical processes relevant to cancer, including metabolic reprogramming. Recent work shows that Mnk1 ablation restricts tumor cell metabolic flexibility, diminishing glycolysis and increasing oxidative phosphorylation dependence, which in turn suppresses liver metastasis in breast and pancreatic cancer models [9]. This highlights Mnk1's role in enabling the metabolic adaptations crucial for metastatic success.
Table 2: Preclinical Evidence Supporting the Oncogenic Role of Mnk1/2
Experimental Model | Key Findings | Citation |
---|---|---|
tPten⁻/⁻; Mnk-DKO Mice (Lymphoma) | Delayed tumor onset (median 94 vs 70 days), abolished p-eIF4E in tumors | [3] |
U87MG Glioma Cells (Mnk1 shRNA) | Dramatically decreased tumor formation in nude mice | [3] |
STS Cell Lines (Mnk1/2 shRNA) | Suppressed cell viability, clonogenicity, and xenograft growth (LPS141, MESSA) | [6] |
Breast/Pancreatic Cancer (Mnk1 KO) | Impaired CSC properties, reduced glycolysis, suppressed liver metastasis | [9] |
Soft Tissue Sarcoma (STS) Patient Analysis | Positive correlation between MNK1 and glycolytic enzyme expression (TCGA data) | [6] |
The compelling genetic and pharmacological evidence implicating Mnk1/2 in oncogenesis establishes these kinases as attractive molecular targets for cancer therapy. Several key rationales support the development of selective Mnk inhibitors like ETP-45835 within precision oncology frameworks:
ETP-45835 exemplifies the development of selective Mnk inhibitors. Its well-defined biochemical profile (IC₅₀ ~0.5-0.6 µM for both Mnk1/2), selectivity over other kinases, and demonstrated cellular activity (suppression of p-eIF4E⁽ˢᵉʳ²⁰⁹⁾) make it a valuable research tool for validating the therapeutic potential of Mnk inhibition. While newer clinical-stage inhibitors like eFT508 (tomivosertib) exhibit lower IC₅₀ values, ETP-45835 remains a benchmark compound in preclinical studies for understanding Mnk biology and its role in cancer [1] [4] [6].
Table 3: Positioning of ETP-45835 Among Selected Mnk Inhibitors
Inhibitor | Reported IC₅₀ (Mnk1/Mnk2) | Selectivity Profile | Key Research/Clinical Findings | Stage |
---|---|---|---|---|
ETP-45835 | 575 nM / 646 nM | Selective against 24-kinase panel | Suppresses p-eIF4E, inhibits STS cell growth, delays tumorigenesis | Preclinical |
CGP57380 | ~2.5 µM / ND | Moderate selectivity | Widely used tool compound; moderate cellular potency | Preclinical |
eFT508 (Tomivosertib) | <10 nM (both) | Highly selective | Clinical trials in hematologic malignancies & solid tumors; reduces PD-L1 | Phase I/II |
BAY1143269 | Low nM range | Selective | Inhibits cell cycle, survival, EMT genes; anti-tumor in models | Preclinical |
ETC-168 | 23 nM / 43 nM | Highly selective (MNK2-biased dual) | Potent anti-STS activity; blocks E2F1/FOXM1/WEE1 expression | Preclinical |
Table 4: Alternative Nomenclature and Chemical Data for ETP-45835
Synonym/Identifier | Value |
---|---|
Chemical Name (IUPAC) | 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride |
CAS Number (Dihydrochloride) | 2136571-30-5 |
CAS Number (Free base) | 794510-70-6 |
PubChem CID (Free base) | 71755761 |
Molecular Formula | C₁₃H₁₆N₄ (Free base), C₁₃H₁₈Cl₂N₄ (Dihydrochloride*) |
SMILES (Free base) | N=1C=CC(=CC1)C2=NNC(=C2)C3CCNCC3 |
InChIKey (Free base) | VXNHTGWDWVCFSI-UHFFFAOYSA-N |
Storage Recommendations | Desiccate at Room Temperature (RT) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: